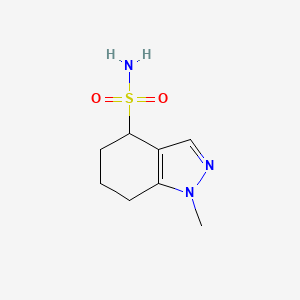

1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide

Beschreibung

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide is a heterocyclic compound featuring a tetrahydroindazole core with a sulfonamide functional group. MPP+ is a metabolite of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson’s disease-like symptoms by targeting dopaminergic neurons in the substantia nigra . MPP+ also affects hippocampal synaptic transmission by modulating the GABAergic system, as shown in electrophysiological studies on murine hippocampal slices .

Eigenschaften

Molekularformel |

C8H13N3O2S |

|---|---|

Molekulargewicht |

215.28 g/mol |

IUPAC-Name |

1-methyl-4,5,6,7-tetrahydroindazole-4-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h5,8H,2-4H2,1H3,(H2,9,12,13) |

InChI-Schlüssel |

MPHYLCSJQJZMHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=N1)C(CCC2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Tetrahydroindazole Core

The tetrahydroindazole scaffold, specifically 1-methyl-4,5,6,7-tetrahydro-1H-indazole, is typically synthesized through cyclization reactions involving hydrazine derivatives and cyclic ketones or ketoesters.

- Starting materials: Commercially available cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one or substituted cyclohexanones.

- Key reagents: Hydrazine hydrate or substituted hydrazines (e.g., methylhydrazine).

- Reaction conditions: The ketone undergoes condensation with hydrazine under reflux or mild heating conditions, often in solvents like methanol or ethanol, to form the tetrahydroindazole ring via cyclization.

For example, the cyclization of cyclic ketones with hydrazine hydrate yields 4,5,6,7-tetrahydro-1H-indazole derivatives in good yields (typically 70-85%) with high purity, confirmed by spectroscopic methods such as NMR and mass spectrometry.

Introduction of the 1-Methyl Group

The methylation at the N-1 position of the indazole ring can be achieved by:

- Direct methylation: Using methylating agents such as methyl iodide or dimethyl sulfate on the indazole nitrogen under basic conditions.

- Use of methylhydrazine: Employing methylhydrazine as the cyclization reagent instead of hydrazine hydrate, which incorporates the methyl group during ring formation.

This approach ensures regioselective methylation at the N-1 position, crucial for the biological activity of the compound.

Functionalization to the 4-Sulfonamide

The sulfonamide group at the 4-position of the tetrahydroindazole ring is introduced via sulfonylation reactions:

- Starting intermediate: 1-methyl-4,5,6,7-tetrahydro-1H-indazole with a reactive functional group at the 4-position (e.g., a hydroxyl or amino group).

- Sulfonylation reagents: Sulfonyl chlorides such as chlorosulfonic acid or sulfonyl chlorides bearing desired substituents.

- Reaction conditions: The sulfonyl chloride is reacted with the 4-position nucleophile (usually an amine or hydroxyl group) in the presence of a base like triethylamine or pyridine, typically at low temperatures to avoid side reactions.

This step yields the sulfonamide derivative, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide, with good selectivity and yield.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Cyclic ketone + hydrazine hydrate, reflux MeOH | 4,5,6,7-Tetrahydro-1H-indazole core |

| 2 | N-Methylation | Methyl iodide or methylhydrazine, base | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole |

| 3 | Sulfonylation | Sulfonyl chloride + base (e.g., Et3N), low temp | This compound |

Analytical Characterization and Yields

- Yields: Overall yields for the multi-step synthesis range from 60% to 85%, depending on the purity of intermediates and reaction optimization.

- Spectroscopic data: Characterization by FTIR, ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure at each step.

- Purity: High-performance liquid chromatography (HPLC) is used to confirm the purity of the final sulfonamide compound.

Research Discoveries and Variations

- Alternative cyclization methods: Some studies report the use of functionalized cyclic enaminones reacting with hydrazine to yield substituted tetrahydroindazole derivatives with different substituents at the 4-position, which can be further modified to sulfonamides.

- One-pot syntheses: Recent advances include one-pot synthetic methodologies combining cyclization and functionalization steps to streamline the preparation of tetrahydroindazole derivatives, improving efficiency and reducing purification steps.

- Substituent effects: Modifications on the phenyl or alkyl groups attached to the indazole ring influence the biological activity and solubility of the compounds, which is critical for medicinal chemistry applications.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amine derivatives.

Substitution: Various sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the indazole ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

MPP+ (1-Methyl-4-phenylpyridinium)

- Mechanism of Action: MPP+ is transported into dopaminergic neurons via dopamine transporters (DAT), leading to mitochondrial dysfunction and neurodegeneration . In the hippocampus, acute MPP+ application induces a biphasic response in synaptic transmission: initial facilitation followed by dose-dependent depression of field excitatory postsynaptic potentials (fEPSPs) at Schaffer collateral-CA1 synapses. For example:

- 10 µM MPP+ : Reduced fEPSP slope to 78.6 ± 4.7% after 90 minutes.

100 µM MPP+ : Reduced fEPSP slope to 22.0 ± 1.5% after 90 minutes .

Key Differences :

Table 1: Dose-Dependent Effects of MPP+ on Hippocampal Synaptic Transmission

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Mechanism :

- Comparison: MPTP requires bioactivation, whereas MPP+ acts directly. Both compounds disrupt monoaminergic systems but differ in regional specificity: MPTP primarily affects the substantia nigra, while MPP+ also alters hippocampal GABAergic transmission .

Paraquat

Tetrahydroindazole Derivatives (e.g., Compound 51, 52)

Structural Similarities :

Functional Differences :

Research Findings and Implications

GABAergic Modulation :

- Clinical Relevance: MPP+’s effects on α5-GABAA receptors mirror ethanol-induced cognitive deficits, suggesting shared pathways in synaptic inhibition .

Biologische Aktivität

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide (CAS No. 1249664-14-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H13N3O2S

- Molecular Weight : 215.27 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that indazole sulfonamides exhibit significant antimicrobial activity. A notable study identified DG167, a derivative of indazole sulfonamide, as an effective antitubercular agent through high-throughput screening. It demonstrated substantial in vivo efficacy against Mycobacterium tuberculosis in murine models .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| DG167 | KasA | Antitubercular | |

| 1-Methyl-Tetrahydro-Indazole | Various Enzymes | Antimicrobial |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound modulates immune responses by affecting cytokine production.

Study on Antitubercular Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of various indazole derivatives against Mtb. The results indicated that compounds similar to this compound showed improved binding affinity to the target enzyme KasA and demonstrated significant reductions in bacterial load in infected mice .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of indazole derivatives. The results showed that these compounds significantly reduced edema in animal models and inhibited the expression of inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with functionalization of the tetrahydroindazole core. Key steps include sulfonamide group introduction via reactions like nucleophilic substitution or coupling with sulfonyl chlorides. Critical conditions include:

- Solvent selection (e.g., DCM, THF, or DMF) to stabilize intermediates and control reaction rates .

- Catalyst use (e.g., triethylamine for deprotonation) to enhance sulfonamide bond formation .

- Purification : Column chromatography with gradients (e.g., EtOAc/hexane) to isolate high-purity product .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm hydrogen and carbon environments, especially distinguishing between tetrahydroindazole ring protons and sulfonamide groups .

- HRMS/ESI-MS : For precise molecular weight confirmation .

- IR Spectroscopy : To identify characteristic sulfonamide S=O and N-H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. How do structural analogs of this compound differ in bioactivity, and what structural features drive these differences?

- Methodological Answer : Analog comparison (e.g., ethyl vs. methyl substitutions, saturation levels) reveals:

- Substitution position : Ethyl at C3 vs. methyl at C1 alters steric hindrance, affecting target binding .

- Saturation : Fully saturated rings (tetrahydroindazole) enhance conformational stability compared to dihydroindazoles, influencing pharmacokinetics .

- Functional groups : Sulfonamide groups improve solubility and hydrogen-bonding capacity versus carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide functionalization step to minimize by-products?

- Methodological Answer :

- Temperature control : Maintain 0–5°C during sulfonamide coupling to suppress side reactions like over-sulfonation .

- Stoichiometry : Use a slight excess of sulfonyl chloride (1.2 eq.) to ensure complete reaction of the amine intermediate .

- In situ monitoring : Employ TLC or LC-MS to track reaction progress and terminate before by-product formation .

Q. When evaluating bioactivity (e.g., enzyme inhibition), how should discrepancies in IC50 values across assay conditions be addressed?

- Methodological Answer :

- Buffer pH : Adjust to physiological conditions (pH 7.4) to mimic in vivo environments, as sulfonamide ionization affects binding .

- Cofactor concentrations : For ATP-dependent enzymes (e.g., kinases), maintain consistent ATP/ADP ratios to avoid false inhibition signals .

- Solvent compatibility : Use ≤1% DMSO to prevent solvent-induced enzyme denaturation .

Q. In kinetic studies of enzyme inhibition, what parameters are critical for accurate determination of inhibition constants (Ki)?

- Methodological Answer :

- Substrate titration : Vary substrate concentrations while keeping inhibitor levels constant to distinguish competitive vs. non-competitive inhibition .

- Pre-incubation time : Allow sufficient time (≥30 min) for inhibitor-enzyme complex formation, especially for slow-binding inhibitors .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.